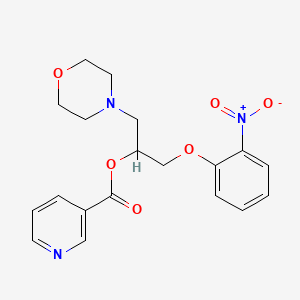
1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate is a complex organic compound that features a morpholine ring, a nitrophenoxy group, and a pyridinecarboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Morpholinylmethyl Intermediate: This step involves the reaction of morpholine with a suitable alkylating agent.
Attachment of the Nitrophenoxy Group: The intermediate is then reacted with a nitrophenol derivative under basic conditions to form the nitrophenoxyethyl intermediate.
Coupling with Pyridinecarboxylate: Finally, the nitrophenoxyethyl intermediate is coupled with a pyridinecarboxylate derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The morpholinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholinylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for creating novel polymers or materials with unique properties.
Chemical Research: As a reagent or intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl benzoate
- 1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 4-pyridinecarboxylate
Uniqueness
1-(4-Morpholinylmethyl)-2-(2-nitrophenoxy)ethyl 3-pyridinecarboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, binding affinity, and overall activity in various applications.
Eigenschaften
CAS-Nummer |
55315-90-7 |
|---|---|
Molekularformel |
C19H21N3O6 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
[1-morpholin-4-yl-3-(2-nitrophenoxy)propan-2-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C19H21N3O6/c23-19(15-4-3-7-20-12-15)28-16(13-21-8-10-26-11-9-21)14-27-18-6-2-1-5-17(18)22(24)25/h1-7,12,16H,8-11,13-14H2 |
InChI-Schlüssel |
JLENQDRPZANSLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
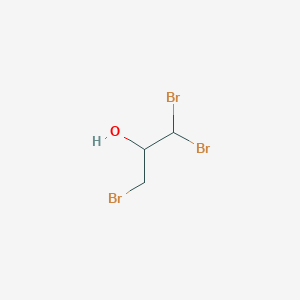
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

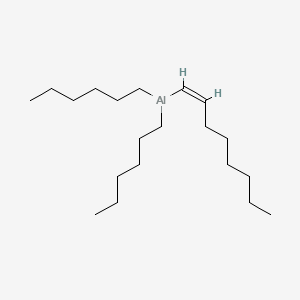
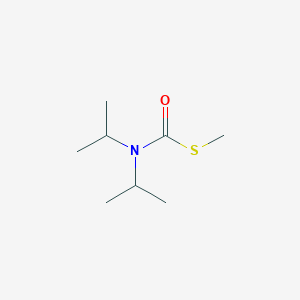
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
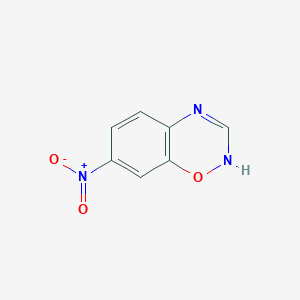
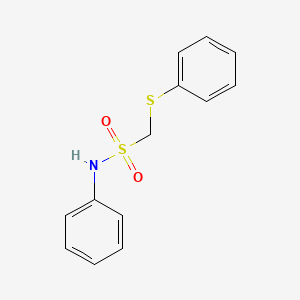

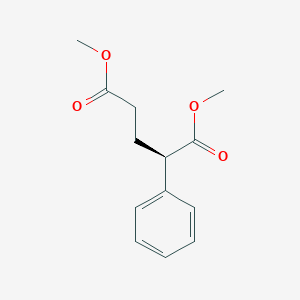


![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)
